

# A Comprehensive Technical Guide to N-methyl-1-(4-nitrophenyl)methanesulfonamide

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## Compound of Interest

Compound Name:	<i>N-methyl-1-(4-nitrophenyl)methanesulfonamide</i>
Cat. No.:	B184191

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**Abstract:** This document provides an in-depth technical overview of **N-methyl-1-(4-nitrophenyl)methanesulfonamide**, a key organic compound with significant applications in pharmaceutical synthesis and chemical research. As an important intermediate and a known impurity in drug manufacturing processes, a thorough understanding of its chemical properties is critical for researchers, process chemists, and quality control specialists. This guide synthesizes data on its physicochemical properties, proposes a logical synthetic pathway, details its analytical characterization, and outlines essential safety and handling protocols. The information is presented to support advanced research and development activities, emphasizing the causality behind experimental methodologies and ensuring scientific integrity.

## Chemical Identity and Core Properties

**N-methyl-1-(4-nitrophenyl)methanesulfonamide** is a sulfonamide derivative characterized by a nitrophenyl group, which imparts specific reactivity and physical properties. Its identity is established through a combination of nomenclature and unique chemical identifiers.

## Nomenclature and Identifiers

Precise identification is paramount for regulatory compliance and scientific communication. The compound is cataloged under various systems as detailed below.

Identifier	Value	Source(s)
IUPAC Name	N-methyl-1-(4-nitrophenyl)methanesulfonamide	<a href="#">[1]</a>
CAS Number	85952-29-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	230.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CNS(=O) (=O)CC1=CC=C(C=C1)-- INVALID-LINK--[O-]	<a href="#">[1]</a>
InChIKey	KZWPBAASZYQWIV- UHFFFAOYSA-N	<a href="#">[1]</a>
Common Synonyms	N-methyl-4-nitrotoluenesulphonamide, N-METHYL-4-NITROBENZENEMETHANES ULFONAMIDE, Sumatriptan Impurity 9	<a href="#">[1]</a> <a href="#">[5]</a>

## Physicochemical Properties

The physical properties of the compound dictate its behavior in various solvents and thermal conditions, which is crucial for designing reaction and purification protocols.

Property	Value	Source(s)
Melting Point	151-153°C	[5]
Boiling Point	417.5 ± 47.0 °C (Predicted)	[5]
Density	1.404 ± 0.06 g/cm³ (Predicted)	[5]
Solubility	Slightly soluble in water; Soluble in alcohol, ketone, and dimethylformamide.	[3][7]
pKa	10.69 ± 0.40 (Predicted)	[5]
Appearance	Crystalline solid	[7]

## Synthesis and Reactivity

As an important organic intermediate, understanding its synthesis and the reactivity of its functional groups is essential for its application in more complex molecular architectures.

## Proposed Synthetic Pathway

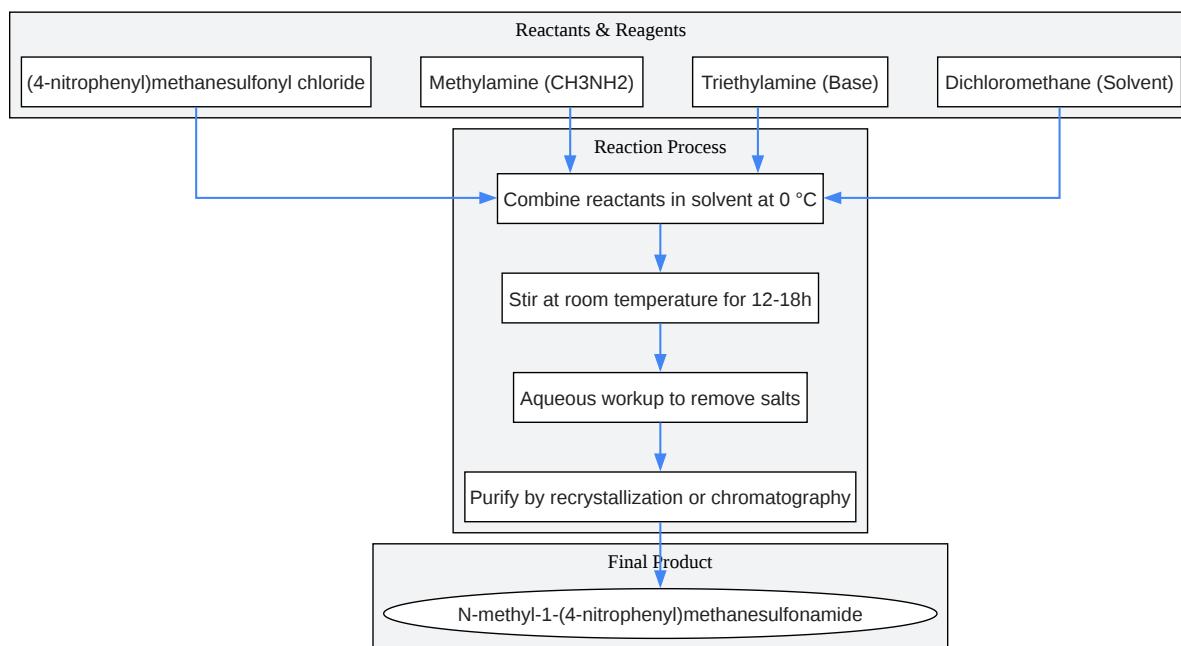
While several suppliers list this compound, detailed synthetic procedures in peer-reviewed literature are scarce. A chemically sound and logical approach for its synthesis would involve the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard method for forming sulfonamides.

Causality in Experimental Design:

- **Choice of Base:** A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the methylamine nucleophile.
- **Solvent Selection:** An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it dissolves the reactants without participating in the reaction.
- **Temperature Control:** The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release, and then allowed to warm to room temperature to

ensure completion.

Below is a diagram illustrating the proposed workflow for this synthesis.



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Caption: Proposed workflow for the synthesis of **N-methyl-1-(4-nitrophenyl)methanesulfonamide**.

## Key Chemical Reactions

The molecule's reactivity is dominated by its three primary functional groups: the nitro group, the sulfonamide, and the benzylic methylene bridge.

- **Nitro Group Reduction:** The aromatic nitro group is readily reduced to an amine (4-amino-N-methylphenyl methane sulfonamide). This transformation is highly valuable for introducing a nucleophilic site on the aromatic ring. Common reduction methods include catalytic hydrogenation (e.g.,  $\text{H}_2/\text{Pd-C}$ ) or chemical reduction using agents like hydrazine hydrate, as described in patent literature[8]. This resulting amino compound is a precursor for further derivatization, such as diazotization or acylation.
- **Sulfonamide N-H Acidity:** The proton on the sulfonamide nitrogen is weakly acidic (predicted  $\text{pK}_a \approx 10.69$ ) and can be deprotonated by a strong base. The resulting anion can be used in substitution reactions, although this is less common than reactions involving the other functional groups.
- **Pharmaceutical Relevance:** The compound is identified as "Sumatriptan Impurity 9," indicating it is a known process impurity in the synthesis of Sumatriptan, a medication used to treat migraines[5]. Its role as a reagent in hydrogenation reactors within the pharmaceutical industry further underscores its importance[4][5].

## Analytical Characterization

A robust analytical profile is necessary to confirm the identity and purity of **N-methyl-1-(4-nitrophenyl)methanesulfonamide**. This involves a combination of spectroscopic and chromatographic techniques.

## Predicted Spectroscopic Profile

Based on the molecular structure, the following spectroscopic signatures can be predicted.

- **$^1\text{H}$  NMR Spectroscopy (500 MHz,  $\text{CDCl}_3$ ):**
  - **Aromatic Protons:** Two distinct doublets are expected in the aromatic region ( $\delta$  7.5-8.5 ppm). The two protons ortho to the nitro group will be deshielded and appear downfield (approx.  $\delta$  8.2 ppm, d,  $J \approx 8.5$  Hz, 2H), while the two protons meta will be slightly upfield

(approx.  $\delta$  7.6 ppm, d,  $J \approx 8.5$  Hz, 2H). This classic AA'BB' pattern is characteristic of a para-substituted benzene ring with a strong electron-withdrawing group.

- Methylene Protons (-CH<sub>2</sub>-): A singlet at approximately  $\delta$  4.4 ppm (s, 2H). The proximity to both the electron-withdrawing sulfonyl group and the nitrophenyl ring results in a significant downfield shift.
- Methyl Protons (-NHCH<sub>3</sub>): A singlet at approximately  $\delta$  2.8 ppm (s, 3H).
- Amide Proton (-NH-): A broad singlet or triplet (depending on coupling to the methyl group) around  $\delta$  4.9-5.2 ppm (br s, 1H).
- <sup>13</sup>C NMR Spectroscopy (125 MHz, CDCl<sub>3</sub>):
  - Aromatic Carbons: Four signals are expected. The carbon bearing the nitro group will be downfield ( $\approx$ 148 ppm), and the carbon attached to the methylene group will be ipso-carbon ( $\approx$ 142 ppm). The two CH carbons ortho to the nitro group will be around  $\approx$ 130 ppm, and the two CH carbons meta will be around  $\approx$ 124 ppm.
  - Methylene Carbon (-CH<sub>2</sub>-): Expected around 58-60 ppm.
  - Methyl Carbon (-CH<sub>3</sub>): Expected around 29-31 ppm.
- Infrared (IR) Spectroscopy (KBr Pellet):
  - N-O Stretching (Nitro Group): Strong, sharp, characteristic peaks at approximately 1520 cm<sup>-1</sup> (asymmetric) and 1350 cm<sup>-1</sup> (symmetric).
  - S=O Stretching (Sulfonamide): Strong peaks around 1330 cm<sup>-1</sup> (asymmetric) and 1150 cm<sup>-1</sup> (symmetric).
  - N-H Stretching: A moderate peak around 3300-3400 cm<sup>-1</sup>.
  - C-H Stretching (Aromatic/Aliphatic): Peaks around 3100-3000 cm<sup>-1</sup> and 3000-2850 cm<sup>-1</sup>, respectively.
- Mass Spectrometry (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 230$ .
- Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups. A prominent fragment would be the 4-nitrobenzyl cation at  $m/z = 136$ , resulting from cleavage of the C-S bond. Another likely fragment could arise from the loss of the methyl group ( $M-15$ ) at  $m/z = 215$  or the  $\text{SO}_2\text{CH}_3\text{N}$  group.

## Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. A self-validating protocol ensures accuracy and reproducibility.

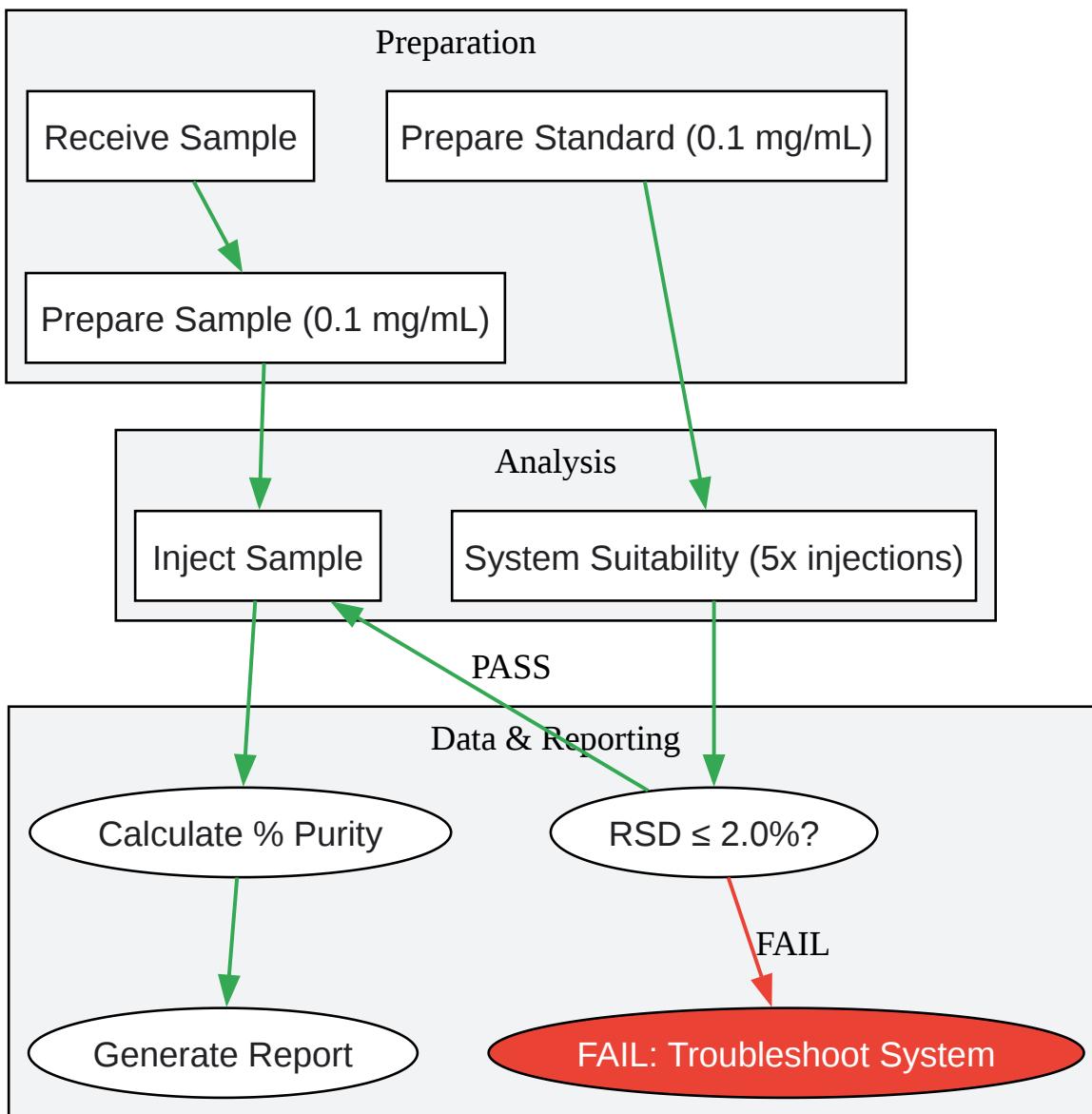
**Objective:** To determine the purity of **N-methyl-1-(4-nitrophenyl)methanesulfonamide** and quantify any related impurities.

### Methodology:

- **System Preparation:**
  - HPLC System: A standard HPLC system with a UV detector.
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu\text{m}$  particle size).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Detector Wavelength: 254 nm (chosen to detect the nitrophenyl chromophore).
- **Standard Preparation:**
  - Accurately weigh approximately 10 mg of a certified reference standard of the compound.
  - Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.
- **Sample Preparation:**

- Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30 °C.
  - Gradient Program:
    - 0-2 min: 20% B
    - 2-15 min: 20% to 80% B
    - 15-17 min: 80% B
    - 17-18 min: 80% to 20% B
    - 18-22 min: 20% B (re-equilibration)
- System Suitability:
  - Perform five replicate injections of the standard solution.
  - The Relative Standard Deviation (RSD) for the peak area and retention time must be  $\leq$  2.0%. This validates that the system is performing consistently before analyzing samples.
- Analysis and Calculation:
  - Inject the sample solution.
  - Calculate the purity by area percent normalization:
    - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

The analytical workflow is summarized in the diagram below.



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Caption: A typical analytical workflow for HPLC-based purity assessment.

## Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure personnel safety and maintain the integrity of the compound.

## Hazard Identification

According to the Globally Harmonized System (GHS), the compound presents the following hazards[5]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9][10]. Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield[9].
  - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[3].
  - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. Avoid breathing dust[5].

## First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if irritation persists[5][9].
- Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water[9].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5][9].
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[9].

## Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place[11]. Recommended storage temperature is 2-8°C[5].
- Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents[3] [11].

## Conclusion

**N-methyl-1-(4-nitrophenyl)methanesulfonamide** is a compound of considerable interest to the pharmaceutical and chemical industries. Its well-defined physicochemical properties, predictable reactivity—especially the reduction of its nitro group—and established role as a synthetic intermediate make it a valuable building block. The analytical methods outlined here provide a framework for its quality control, while the safety protocols are essential for its responsible handling. A comprehensive understanding of this molecule is crucial for its effective use in drug development and advanced organic synthesis.

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